N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide
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Overview
Description
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide is a complex organic compound that features a butyramide group attached to a phenyl ring, which is further substituted with a hydroxy group and an acetyl group linked to a dihydroisobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the dihydroisobenzofuran moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Acetylation: The dihydroisobenzofuran intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Coupling with the phenyl ring: The acetylated dihydroisobenzofuran is coupled with a hydroxy-substituted phenyl ring through a Friedel-Crafts acylation reaction.
Introduction of the butyramide group: Finally, the butyramide group is introduced via an amidation reaction using butyric acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl groups in the dihydroisobenzofuran and acetyl moieties can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)propionamide: Similar structure but with a propionamide group instead of a butyramide group.
Uniqueness
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide is unique due to the presence of the butyramide group, which can influence its physicochemical properties, such as solubility and stability, as well as its biological activity. The specific arrangement of functional groups in this compound may also confer unique reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-hydroxy-3-[2-(3-oxo-1H-2-benzofuran-1-yl)acetyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-5-19(24)21-12-8-9-16(22)15(10-12)17(23)11-18-13-6-3-4-7-14(13)20(25)26-18/h3-4,6-10,18,22H,2,5,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYDJZSPAOQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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